molecular formula C7H10F3NO3 B13513488 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 50632-84-3

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid

Cat. No.: B13513488
CAS No.: 50632-84-3
M. Wt: 213.15 g/mol
InChI Key: JROSMTZIKFXOMM-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid, also known as N5-trifluoroacetyl-L-ornithine, is a derivative of the amino acid ornithine. This compound is characterized by the presence of a trifluoroacetyl group attached to the amino group of ornithine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:

    Starting Material: L-ornithine

    Reagent: Trifluoroacetic anhydride

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetyl group can modulate the activity of enzymes by acting as an inhibitor or activator. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N5-trifluoroacetyl-L-ornithine
  • Trifluoroacetic acid
  • 2-Thiophenecarboxylic acid, 5-[(2,2,2-trifluoroacetyl)amino]-

Uniqueness

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

50632-84-3

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13)

InChI Key

JROSMTZIKFXOMM-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(=O)O

Origin of Product

United States

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